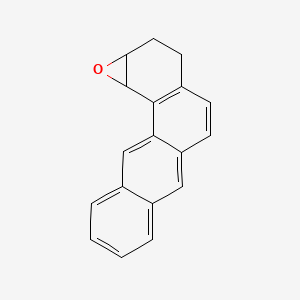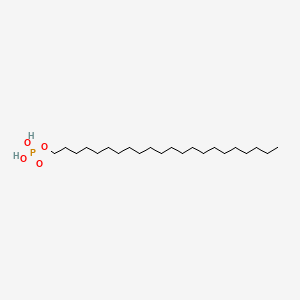![molecular formula C9H14N2O2 B13810254 1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione CAS No. 85106-90-7](/img/structure/B13810254.png)
1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione is a bicyclic organic compound with the molecular formula C9H14N2O2. It is a derivative of 2,5-diazabicyclo[2.2.2]octane, commonly known as DABCO. This compound is known for its unique structure and properties, making it valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione typically involves the reaction of 1,2,5-trimethylpiperazine with phosgene or other carbonylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or sublimation techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in specialized reactors designed to handle the specific reaction conditions required for the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the Morita–Baylis–Hillman and Knoevenagel reactions.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The compound exerts its effects through its basic, nucleophilic, and catalytic properties. It acts as a Lewis base, facilitating various chemical reactions by donating electron pairs. The molecular targets include carbonyl compounds and other electrophilic species. The pathways involved often include nucleophilic addition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A parent compound with similar nucleophilic and catalytic properties.
Quinuclidine: Another bicyclic amine with comparable basicity and nucleophilicity.
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: A structurally related compound with different functional groups.
Uniqueness
1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. Its ability to act as a supernucleophile and its stability under various conditions make it particularly valuable in synthetic applications .
Eigenschaften
CAS-Nummer |
85106-90-7 |
|---|---|
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1,2,5-trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione |
InChI |
InChI=1S/C9H14N2O2/c1-9-5-4-6(7(12)11(9)3)10(2)8(9)13/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
QWRXCFSDKWURHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(C(=O)N1C)N(C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


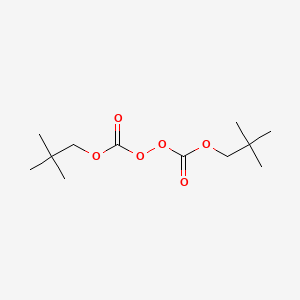
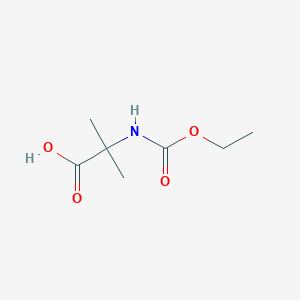

![1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B13810188.png)
![Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate](/img/structure/B13810198.png)
![5,10-Dioxa-2,4,6,8,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraene](/img/structure/B13810203.png)
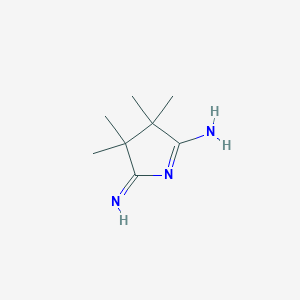
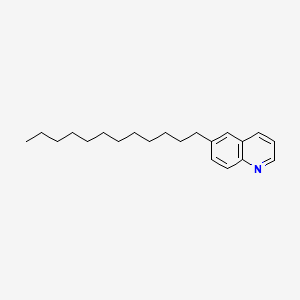
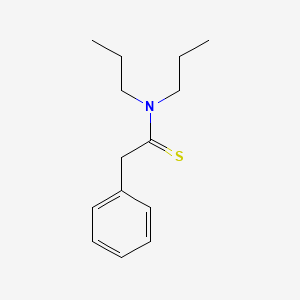
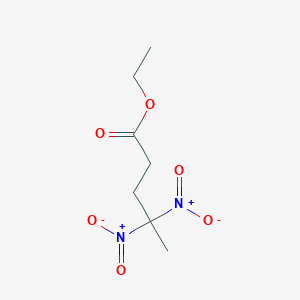
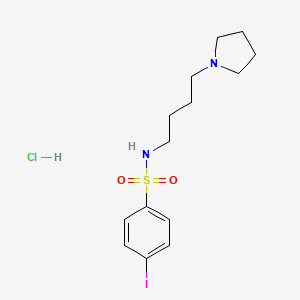
![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one](/img/structure/B13810239.png)
